7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
CAS No.:
Cat. No.: VC15920497
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrNO2 |
---|---|
Molecular Weight | 256.10 g/mol |
IUPAC Name | 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
Standard InChI | InChI=1S/C10H10BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14) |
Standard InChI Key | MQHHIPYCYSIJHH-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C(=C(C=C2)Br)C(=O)O)NC1 |
Introduction
Structural and Molecular Characteristics
7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (IUPAC name: 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) belongs to the tetrahydroquinoline family, a class of partially saturated bicyclic compounds combining a benzene ring with a piperidine moiety. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. The bromine substituent at position 7 and the carboxylic acid group at position 8 introduce distinct electronic and steric properties, influencing its chemical reactivity and interactions with biological targets.
Key Structural Features:
-
Bicyclic Framework: A fused benzene and piperidine ring system provides rigidity and planar geometry, enhancing binding affinity to enzymatic pockets.
-
Electron-Withdrawing Groups: The bromine atom (-Br) and carboxylic acid (-COOH) groups create regions of electron deficiency, facilitating nucleophilic substitution and hydrogen bonding .
-
Chirality: The tetrahydroquinoline scaffold contains two chiral centers (positions 2 and 3), enabling enantioselective synthesis for targeted drug design .
Synthesis and Manufacturing Processes
The synthesis of 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves multi-step organic transformations, often starting from simpler quinoline derivatives. A representative pathway, adapted from methodologies used in analogous compounds , includes the following stages:
Step 1: Bromination of Tetrahydroquinoline
Ethyl 8-methyl-4-oxo-4H-chromene-3-carboxylate undergoes electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This introduces the bromine atom at position 7 .
Step 2: Hydrolysis of the Ester Group
The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF), yielding 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid .
Step 3: Cyclization and Functionalization
Reaction with cyclopropylamine in dimethylacetamide (DMAc) facilitates ring expansion and formation of the tetrahydroquinoline core. Subsequent purification via silica gel chromatography isolates the target compound .
Step | Reaction Type | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Electrophilic Bromination | Br₂, FeBr₃, 0–25°C | Ethyl 7-bromo-8-methylchromene |
2 | Ester Hydrolysis | LiOH, THF/H₂O, RT | 7-Bromo-8-methylchromene acid |
3 | Cyclopropylamine Insertion | Cyclopropylamine, DMAc, 0°C | Tetrahydroquinoline derivative |
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling, formulation, and bioavailability:
-
Melting Point: 32–35°C (observed in analogous brominated tetrahydroquinolines) .
-
Boiling Point: 282.9±40.0°C at 760 mmHg (extrapolated from similar structures) .
-
Solubility: Limited aqueous solubility (logP ≈ 2.1) due to the hydrophobic tetrahydroquinoline core; soluble in polar aprotic solvents (DMSO, DMAc).
-
Acidity: The carboxylic acid group exhibits a pKa of ~4.2, while the secondary amine in the piperidine ring has a pKa of ~9.8 .
Applications in Pharmaceutical Development
Antibiotic Synthesis
The compound serves as a key intermediate in synthesizing non-fluorinated quinolone antibiotics. For example, coupling with boronated esters via Suzuki-Miyaura reactions yields broad-spectrum antimicrobial agents .
Central Nervous System (CNS) Therapeutics
Structural modifications to the tetrahydroquinoline scaffold enhance blood-brain barrier permeability, enabling targeting of CNS disorders such as Parkinson’s disease .
Application | Target Pathway | Structural Modification |
---|---|---|
Antibacterial | DNA gyrase inhibition | C-3 carboxylate group |
Neuroprotection | Dopamine receptor agonism | N-alkylation |
Anticancer | Topoisomerase II inhibition | C-7 halogen substitution |
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms for CNS drugs.
-
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.
-
Toxicological Studies: Evaluate chronic toxicity and ecotoxicological impacts.
-
Formulation Development: Explore nanoparticle-based delivery systems to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume